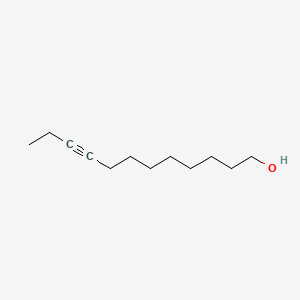

9-Dodecyn-1-ol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

dodec-9-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2,5-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIDXCKJJIFQOLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3072240 | |

| Record name | 9-Dodecyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3072240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71084-08-7 | |

| Record name | 9-Dodecyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71084-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Dodecyn-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071084087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Dodecyn-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Dodecyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3072240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Dodecyn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 9 Dodecyn 1 Ol and Its Stereoisomeric Derivatives

Established Laboratory and Industrial Synthetic Pathways for 9-Dodecyn-1-ol

The production of this compound can be achieved through several synthetic routes, ranging from classical multi-step organic reactions to more advanced catalytic processes.

Conventional methods for synthesizing long-chain alkynols like this compound often involve the coupling of smaller fragments. One common strategy is the use of Grignard reagents, which are organomagnesium compounds with the general formula RMgX. geeksforgeeks.orgsigmaaldrich.com These reagents are potent nucleophiles and are widely used for creating new carbon-carbon bonds. geeksforgeeks.orgleah4sci.com

A plausible, though not explicitly detailed in the provided results, multistep synthesis could involve the reaction of a Grignard reagent derived from a protected 8-halo-1-octanol with an alkyne, or the coupling of an alkynyl Grignard reagent with a protected halo-alkane. The use of a protecting group for the hydroxyl functionality is crucial to prevent it from reacting with the highly basic Grignard reagent. sigmaaldrich.com Another established method for forming C(sp)-C(sp3) bonds is the Kumada-Corriu coupling, which utilizes palladium or iron catalysts to couple Grignard reagents with organic halides. jaydevchemicals.comorganic-chemistry.org

These multistep approaches, while effective, can be laborious and may generate significant chemical waste.

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency and sustainability. For the production of alkynols, catalytic systems can offer more direct and atom-economical routes.

Recent advancements have focused on the catalytic conversion of simple feedstocks into more complex molecules. For instance, researchers have developed tandem catalytic systems to produce long-chain alcohols from methanol (B129727) and olefins, utilizing organometallic catalysts based on manganese and rhodium. mpg.de While not specific to this compound, this methodology represents a frontier in alcohol synthesis.

For the synthesis of the alkynol itself, ethynylation catalysts, sometimes supported on inert materials like magnesium silicate, can be employed, potentially allowing for reactions at lower pressures and with improved safety profiles. google.comgoogle.com The development of catalysts for the synthesis of low-carbon alcohols from syngas also provides insights into the catalytic mechanisms that could be adapted for more complex alcohol targets. nih.gov These processes often rely on dual-function catalysts that can facilitate both carbon chain growth and the introduction of the hydroxyl group. nih.gov

Conventional Multistep Organic Synthesis Approaches

Stereoselective Synthesis of Dodecenoic Alcohol Derivatives from this compound

The internal alkyne bond in this compound is a versatile functional group that can be stereoselectively reduced to either a (Z) or (E) double bond, yielding important derivatives.

(Z)-9-Dodecen-1-ol and its acetate (B1210297) ester are significant compounds, with the acetate being a known insect pheromone. jaydevchemicals.com The synthesis of the (Z)-alkene from the corresponding alkyne is typically achieved through catalytic semi-hydrogenation.

The Lindlar catalyst, a palladium catalyst poisoned with lead, is the classic reagent for this transformation, providing the cis-alkene from an alkyne. The reaction involves the syn-addition of hydrogen across the triple bond. While highly effective, a key challenge is preventing over-hydrogenation to the corresponding alkane.

| Reaction | Reagents and Conditions | Primary Product |

| Catalytic Semi-hydrogenation | H₂, Lindlar Catalyst (Pd/CaCO₃/Pb(OAc)₂) | (Z)-9-Dodecen-1-ol |

| Acetylation | Acetic anhydride (B1165640) or acetyl chloride, pyridine | (Z)-9-Dodecen-1-yl acetate |

The resulting (Z)-9-dodecen-1-ol can then be readily converted to its acetate ester through reaction with acetic anhydride or acetyl chloride, often in the presence of a base like pyridine.

The complementary (E)-isomers are also synthetically important, with (E)-9-dodecen-1-yl acetate being the sex pheromone for the Eastern Pine Shoot Borer. jaydevchemicals.com The synthesis of the (E)-alkene from the alkyne requires different reaction conditions than the (Z)-isomer.

The standard laboratory method for this transformation is the dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures. This reaction proceeds via a radical anion intermediate, leading to the thermodynamically more stable trans-alkene.

| Reaction | Reagents and Conditions | Primary Product |

| Dissolving Metal Reduction | Na or Li, liquid NH₃ (l), -78 °C | (E)-9-Dodecen-1-ol |

| Acetylation | Acetic anhydride or acetyl chloride, pyridine | (E)-9-Dodecen-1-yl acetate |

Similar to the (Z)-isomer, the resulting (E)-9-dodecen-1-ol can be esterified to produce (E)-9-dodecen-1-yl acetate. Syntheses of this compound have been reported using various methods, including those involving organomanganese reagents. pherobase.compherobase.com

Preparation of (Z)-9-Dodecen-1-ol and its Esters (e.g., Acetate)

Functional Group Transformations and Derivatization Strategies Utilizing this compound

Beyond its reduction to dodecenols, this compound can serve as a starting material for a variety of other molecules through functional group transformations. The presence of both a hydroxyl group and an internal alkyne allows for a range of chemical modifications.

Oxidation: The primary alcohol group can be oxidized to an aldehyde or a carboxylic acid using appropriate reagents (e.g., PCC for the aldehyde, Jones reagent for the carboxylic acid).

Etherification: The hydroxyl group can be converted into an ether via Williamson ether synthesis.

Esterification: As discussed, the alcohol can be esterified with various carboxylic acids to produce a range of esters.

Halogenation: The hydroxyl group can be replaced with a halogen (e.g., using SOCl₂ or PBr₃) to create a halo-alkyne, which can then participate in further coupling reactions.

Alkyne Reactions: The internal alkyne can undergo various addition reactions (e.g., hydration, hydroboration-oxidation) to introduce new functional groups at the 9- and 10-positions. For example, a Cadiot–Chodkiewicz cross-coupling could potentially be used to extend the carbon chain from the alkyne. researchgate.net

These transformations highlight the utility of this compound as a versatile building block in the synthesis of complex long-chain molecules for various applications in research and industry. researchgate.netontosight.ai

Acetylation Reactions of this compound and Unsaturated Analogs

The acetylation of this compound and its unsaturated counterparts is a fundamental transformation in the synthesis of various biologically active compounds, particularly insect pheromones. This process involves the conversion of the terminal hydroxyl group (-OH) into an acetate ester (-OAc) functional group. Standard conditions for this reaction typically involve the use of an acetylating agent in the presence of a base.

A common method for the acetylation of long-chain unsaturated alcohols, such as the analogs of this compound, employs acetic anhydride ((CH₃CO)₂O) as the acetylating agent and an amine base like triethylamine (B128534) (Et₃N) or 4-(dimethylamino)pyridine (DMAP). acs.orgmdpi.com The reaction is often carried out in an aprotic solvent such as dichloromethane (B109758) (DCM) or diethyl ether. mdpi.com For instance, the synthesis of (E)-9-dodecen-1-yl acetate and (Z)-dodec-5-en-1-yl acetate involves dissolving the corresponding alcohol in DCM, adding triethylamine, and then introducing acetic anhydride, often at a reduced temperature (0 °C) to control the reaction's exothermicity, followed by stirring at room temperature. mdpi.com

Another established acetylating agent is acetyl chloride (CH₃COCl), which can be used in a solvent like dichloromethane. The reaction between the alcohol and acetyl chloride is generally quantitative. The choice of base and acetylating agent can be critical in preventing side reactions and ensuring high yields.

The table below summarizes typical conditions for the acetylation of unsaturated C12 and C14 alcohols, which are structural analogs of this compound.

Table 1: Representative Acetylation Reactions of Unsaturated Alcohols

| Substrate | Acetylating Agent | Base | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| (E)-9-Tetradecen-1-ol | Acetic Anhydride | Triethylamine | Dichloromethane | 0°C to room temp. | (E)-9-Tetradecen-1-ol acetate | |

| (E)-9-Tetradecen-1-ol | Acetyl Chloride | - | Dichloromethane | - | (E)-9-Tetradecen-1-ol acetate | |

| (Z)-Dodec-5-en-1-ol | Acetic Anhydride | Triethylamine | Dichloromethane | 0°C to 25°C, 8h | (Z)-Dodec-5-en-1-yl acetate | mdpi.com |

Regioselective Alkyne Isomerization of this compound to Positional Isomers

The isomerization of internal alkynes to terminal alkynes, often referred to as the "alkyne zipper" reaction, is a powerful synthetic tool. mdpi.comwikipedia.org This contra-thermodynamic process allows for the migration of a triple bond from an internal position to the end of a carbon chain. mdpi.com For a substrate like this compound, this reaction can be employed to synthesize its terminal alkyne isomer, 11-dodecyn-1-ol. mdpi.com

This transformation is typically achieved using very strong bases. A widely recognized system for this isomerization is potassium 3-aminopropylamide, generated in situ from potassium hydride and 1,3-diaminopropane (B46017). wikipedia.org The mechanism is thought to proceed through a series of deprotonation and reprotonation steps, leading to the migration of the alkyne along the carbon chain via allenic intermediates. mdpi.com The reaction is driven towards the terminal position due to the formation of a stable acetylide anion at the terminus, which is then protonated upon workup.

An alternative and safer protocol involves using the lithium salt of 1,3-diaminopropane in the presence of potassium tert-butoxide, which has been shown to afford good yields for similar transformations. wikipedia.org The efficiency of the alkyne zipper reaction is notable, as it can effectively move a triple bond across a significant number of methylene (B1212753) units. For example, the isomerization of 2-decyn-1-ol (B41293) to 9-decyn-1-ol (B94338) proceeds in high yield, demonstrating the utility of this method for remote functionalization. wikipedia.org

The table below outlines a key example of alkyne isomerization.

Table 2: Alkyne Isomerization Reaction

| Starting Material | Reagents | Product | Yield | Reference |

|---|

Preparation of Isotopic Analogs for Mechanistic Elucidation (e.g., Deuterated Precursors)

Isotopic labeling, particularly with deuterium (B1214612) (²H or D), is an invaluable technique for elucidating reaction mechanisms and biosynthetic pathways. nih.govnumberanalytics.com In the context of this compound and its derivatives, deuterated precursors can be synthesized to trace the metabolic fate of these molecules. For instance, the synthesis of penta-deuterated analogs of insect pheromone precursors has been accomplished starting from this compound. researchgate.net

The synthesis of deuterated compounds can be achieved through various methods. One common approach is the reduction of an alkyne or a protected alkyne using deuterium gas (D₂) in the presence of a catalyst, such as palladium on carbon (Pd/C). nih.gov For example, a deuterated benzopyran was synthesized by the reduction of a terminal alkyne with D₂ over Pd/C in ethyl acetate. nih.gov

Another strategy involves the use of deuterated reagents. For instance, deuterated solvents like deuterated water (D₂O) or deuterated alcohols can serve as the deuterium source in the presence of a suitable catalyst or base. wipo.intgoogle.com The synthesis of a deuterated benzopyran derivative involved a key step where a trimethylsilyl-protected alkyne was deprotected and deuterated using potassium carbonate in D₂O to yield the terminal deuterated compound. nih.gov

The use of isotopically labeled substrates, such as those incorporating ¹³C, ¹⁵N, or ¹⁸O, in conjunction with techniques like NMR spectroscopy and mass spectrometry, allows for the in-situ monitoring of reactions and the identification of low-abundance intermediates. acs.org This approach has been successfully applied to study complex reaction mechanisms. acs.org

The table below provides examples of methods used for preparing deuterated compounds.

Table 3: Methods for the Preparation of Deuterated Compounds

| Starting Material | Deuterium Source/Reagent | Catalyst/Base | Product Type | Reference |

|---|---|---|---|---|

| Terminal Alkyne | D₂ gas | Pd/C | Deuterated Alkane | nih.gov |

| Trimethylsilyl-protected Alkyne | D₂O | K₂CO₃ | Terminal Deuterated Compound | nih.gov |

Role of 9 Dodecyn 1 Ol As a Crucial Intermediate in Biosynthetic Pathways and Semiochemical Synthesis

Precursor in Insect Pheromone Biosynthesis and Chemical Synthesis

9-Dodecyn-1-ol serves as a key precursor in both the natural biosynthesis and laboratory synthesis of insect sex pheromones, which are vital for chemical communication and mating. researchgate.netresearchgate.net

Contributions to the Synthesis of Lepidopteran Sex Pheromone Components

The primary application of this compound in chemical synthesis is as a starting material for producing various sex pheromone components of Lepidoptera (moths and butterflies). Its carbon chain and functional groups can be strategically modified to yield a range of unsaturated alcohols, acetates, and aldehydes that constitute these complex pheromone blends.

A notable example is the synthesis of (Z)-9-dodecen-1-ol, a common pheromone component. pherobase.com The triple bond of this compound can be stereoselectively reduced to a cis or trans double bond. For instance, catalytic hydrogenation using a Lindlar catalyst or reduction with sodium in liquid ammonia (B1221849) can yield the corresponding (Z)- or (E)-alkenols. Subsequent acetylation then produces the pheromone acetates.

Furthermore, this compound is a precursor for the synthesis of other dodecenols and their derivatives. For example, it is used in the synthesis of (E)-9-dodecenyl acetate (B1210297) and (Z)-7-dodecenyl acetate, which are components of the sex pheromones of various pest insects. pherobase.comresearchgate.net The synthesis of these compounds often involves coupling reactions to extend the carbon chain or introduce additional functional groups, followed by stereoselective reduction of the alkyne. researchgate.net

The following table summarizes some of the Lepidopteran sex pheromone components synthesized from this compound and related precursors:

| Pheromone Component | Species Example | Precursor |

| (Z)-9-Dodecen-1-ol | Lobesia botrana (European grapevine moth) | This compound |

| (E)-9-Dodecenyl acetate | Sparganothis pilleriana | This compound |

| (Z)-7-Dodecenyl acetate | Plutella xylostella (Diamondback moth) | Related dodecynol precursors |

| (Z,E)-9,12-Tetradecadienyl acetate | Spodoptera litura (Tobacco cutworm) | This compound used in multi-step synthesis |

| (E,E)-8,10-Dodecadienol | Cydia pomonella (Codling moth) | Dodecanoic acid (derived from longer chains) |

Use of Labeled this compound Derivatives in Pheromone Biosynthesis Pathway Elucidation

To understand the natural biosynthetic pathways of insect pheromones, researchers often employ isotopically labeled precursors. Labeled derivatives of this compound and related compounds have been instrumental in tracing the metabolic steps within the pheromone glands of insects.

In a study on the codling moth, Cydia pomonella, deuterated dodecanoic acid was used to investigate the biosynthesis of (E,E)-8,10-dodecadienol. nih.govslu.se The results showed that dodecanoic acid is converted to (E)-9-dodecenol and then to the final diene pheromone. nih.govslu.se While this study did not directly use labeled this compound, the investigation of the C12 backbone highlights the importance of understanding the transformations of such molecules in vivo.

Similarly, studies on the Egyptian armyworm, Spodoptera littoralis, have utilized deuterated precursors to confirm the biosynthetic pathway of its pheromone components. researchgate.net These experiments often reveal the specific enzymes involved, such as desaturases, chain-shortening enzymes, reductases, and acetyltransferases. researchgate.net

Participation in Fatty Acid and Alcohol Metabolic Studies

The metabolism of long-chain fatty acids and alcohols is a fundamental biological process. This compound and similar compounds serve as valuable tools for investigating these pathways in various organisms.

Investigation of Long-Chain Fatty Alcohol Biosynthesis Pathways in Microorganisms and Plants

The biosynthesis of long-chain fatty alcohols is of interest for the production of biofuels and other valuable chemicals. Engineered microorganisms, such as the yeast Yarrowia lipolytica, have been developed to produce specific fatty alcohols, including (Z)-9-dodecenol. nih.gov These engineered pathways often involve the expression of heterologous desaturases and fatty acyl-CoA reductases. nih.gov Understanding the metabolism of intermediates like this compound is crucial for optimizing these microbial cell factories.

In plants, long-chain fatty alcohols are components of cuticular waxes and are involved in plant defense. Studies on the biosynthesis of these compounds in plants can provide insights into the enzymes and regulatory mechanisms involved. researchgate.net While direct studies using this compound in plants are less common, the general principles of fatty acid modification and reduction are applicable.

Intermediate in the Total Synthesis of Complex Natural Products

Beyond its role in pheromone synthesis, this compound can also be a strategic intermediate in the total synthesis of more complex natural products. The alkyne zipper reaction, which involves the isomerization of an internal alkyne to a terminal alkyne, can be applied to ω-alkynyl alcohols like this compound. mdpi.com This reaction allows for the repositioning of the triple bond, providing a handle for further chemical transformations at a different position in the carbon chain.

For example, this compound has been transformed into 11-dodecyn-1-ol as part of the asymmetric synthesis of cytotoxic sponge metabolites, (R)-strongylodiols A and B. mdpi.com This demonstrates the utility of this compound as a versatile starting material for accessing a variety of long-chain functionalized molecules.

Biological and Ecological Research on Compounds Derived from 9 Dodecyn 1 Ol

Chemico-Ecological Roles of Dodecenol and Dodecenyl Acetate (B1210297) Pheromones

Dodecenol and dodecenyl acetate derivatives are key components of sex pheromones in numerous insect species, primarily within the order Lepidoptera. These chemical signals are emitted by one sex, typically the female, to attract the opposite sex for mating. The specific blend and ratio of these compounds are often crucial for species recognition and reproductive isolation. diva-portal.org

Sex Pheromone Activity and Behavioral Responses in Specific Insect Species (e.g., Lepidoptera)

The biological activity of dodecenol and dodecenyl acetate pheromones has been extensively studied in various moth species. The behavioral responses elicited by these compounds are highly specific and concentration-dependent.

Turnip Moth (Agrotis segetum): The sex pheromone of the turnip moth is a complex blend. (Z)-7-Dodecenyl acetate is a main component, with (Z)-9-tetradecenyl acetate and (Z)-7-dodecenol also present in significant amounts. lu.se Other minor components identified include decyl acetate, (Z)-5-decenyl acetate, and dodecyl acetate. lu.se Field experiments have shown that a synthetic blend of these compounds can be more attractive to males than virgin females, highlighting the importance of the complete pheromone bouquet. lu.se Male antennae of A. segetum possess receptor cells that are highly sensitive to (Z)-5-decenyl acetate, (Z)-7-dodecenyl acetate, (Z)-8-dodecenyl acetate, and (Z)-9-tetradecenyl acetate. lu.se

Oriental Fruit Moth (Grapholita molesta): The sex pheromone of this major pest of stone and pome fruits is composed of (Z)-8-dodecenyl acetate (Z8-12:Ac), (E)-8-dodecenyl acetate (E8-12:Ac), and (Z)-8-dodecen-1-ol (Z8-12:OH). cambridge.org The presence of about 7% of the (E)-isomer is necessary for male attraction. annualreviews.org Another component, dodecanol, while not attractive on its own, increases trap captures when included in the blend. annualreviews.org Studies have shown that both virgin and mated females exhibit electroantennogram (EAG) responses to the major component and a three-component blend of the pheromone. oup.com

Southwestern Pine Tip Moth (Rhyacionia neomexicana): The primary sex pheromone component is (E)-9-dodecenyl acetate. oup.com Other identified components include (Z)-9-dodecenyl acetate, and the corresponding alcohols (E)- and (Z)-9-dodecenol. oup.com Field trapping studies have demonstrated that a blend of (E)- and (Z)-9-dodecenyl acetate in an approximate 80:20 ratio is most effective at attracting males. oup.com

Black Army Cutworm (Actebia fennica): The main component of the female sex pheromone is (Z)-7-dodecenyl acetate. cambridge.org However, in synthetic blends, (Z)-11-tetradecenyl acetate was found to be a major component for attracting male moths, with the most effective blend being a 1:20 ratio of (Z)-7-dodecenyl acetate to (Z)-11-tetradecenyl acetate. cambridge.org

Other Lepidopteran Species: (E)-10-dodecenyl acetate is the major sex pheromone component of the spotted tentiform leafminer, Phyllonorycter blancardella. researchgate.net (Z)-7-dodecenyl acetate is also a primary component of the soybean looper, Chrysodeixis includens, sex pheromone. bioone.org The sex pheromone of the fall armyworm, Spodoptera frugiperda, includes (Z)-9-tetradecenyl acetate as the primary component, with (Z)-7-dodecenyl acetate and (Z)-9-dodecenyl acetate as secondary components. dost.gov.ph

Below is an interactive table summarizing the sex pheromone components for various insect species.

| Species | Major Pheromone Component(s) | Minor/Other Components |

| Turnip Moth (Agrotis segetum) | (Z)-7-Dodecenyl acetate | (Z)-5-decenyl acetate, (Z)-9-tetradecenyl acetate, (Z)-7-dodecenol, Decyl acetate, Dodecyl acetate lu.se |

| Oriental Fruit Moth (Grapholita molesta) | (Z)-8-Dodecenyl acetate, (E)-8-Dodecenyl acetate | (Z)-8-Dodecen-1-ol, Dodecanol cambridge.organnualreviews.org |

| Southwestern Pine Tip Moth (Rhyacionia neomexicana) | (E)-9-Dodecenyl acetate, (Z)-9-Dodecenyl acetate | (E)-9-Dodecen-1-ol, (Z)-9-Dodecen-1-ol oup.com |

| Black Army Cutworm (Actebia fennica) | (Z)-7-Dodecenyl acetate | (Z)-11-Tetradecenyl acetate cambridge.org |

| Spotted Tentiform Leafminer (Phyllonorycter blancardella) | (E)-10-Dodecenyl acetate | (E)-10-Dodecen-1-ol, Dodecan-1-ol, (Z)-10-Dodecen-1-yl acetate researchgate.net |

| Soybean Looper (Chrysodeixis includens) | (Z)-7-Dodecenyl acetate | (Z)-7-Dodecenyl propionate, (Z)-7-Dodecenyl butyrate (B1204436) bioone.org |

| Fall Armyworm (Spodoptera frugiperda) | (Z)-9-Tetradecenyl acetate | (Z)-7-Dodecenyl acetate, (Z)-9-Dodecenyl acetate, (Z)-11-Hexadecenyl acetate dost.gov.ph |

Structure-Activity Relationship (SAR) Studies of Dodecenyl Pheromones and Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the molecular structure of a pheromone influences its biological activity. These studies often involve synthesizing and testing analogs of the natural pheromone to determine which structural features are essential for receptor binding and eliciting a behavioral response.

For many moth species, the geometry of the double bond (Z or E configuration) and the functional group (acetate or alcohol) are critical for activity. In the turnip moth, for example, studies on analogs of (Z)-7-dodecenyl acetate revealed that all parts of the acetate group are important for full biological activity, indicating strict requirements for the shape and electron distribution of the polar functional group for successful interaction with the antennal receptor cell. nih.gov Similarly, for the Oriental fruit moth, analogs of (Z)-8-dodecenyl acetate with different functional groups, such as chloroformate and lactone, were investigated. nih.gov The results showed very strict requirements on the shape and electron distribution of the acetate group for a productive interaction with the receptor. nih.gov

The position of the double bond within the carbon chain is another critical factor. A study on noctuid moths found that the prevalent chemical structure of their sex pheromones was a monounsaturated acetate with a Z configuration and a double bond on the fifth carbon from the non-functional end of the molecule. researchgate.net

Modulatory and Inhibitory Effects of 9-Dodecyn-1-ol Derivatives on Pheromone Response

Certain derivatives of this compound can act as modulators or inhibitors of the pheromone response in insects. These compounds can interfere with the perception of the primary pheromone components, leading to a reduction or complete cessation of the male's response.

In the black army cutworm, for instance, the addition of (Z)-5-dodecenyl acetate, (Z)-7-dodecenol, and (Z)-9-tetradecenyl acetate to the attractive two-component blend reduced catches of male moths. cambridge.org This suggests an inhibitory effect of these compounds. For the Oriental fruit moth, certain analogs like a chloroformate and a lactone derivative of (Z)-8-dodecenyl acetate showed significant inhibitory activity. nih.gov

Interestingly, some compounds that are not part of the natural pheromone blend can also modulate the response. Plant volatiles, for example, can either enhance or inhibit an insect's response to its sex pheromone. oup.com In the case of the Oriental fruit moth, the plant volatile citral (B94496) was found to have an inhibitory effect on the male's response to the female's pheromone. oup.com

Applications of Derived Pheromones in Integrated Pest Management (IPM)

The specific and potent nature of sex pheromones derived from this compound makes them valuable tools in Integrated Pest Management (IPM) programs. fmach.it These programs aim to manage pest populations in an environmentally sustainable way by combining various control methods.

Development of Pheromone-Based Monitoring and Trapping Systems

Pheromone-baited traps are widely used for monitoring the presence and population density of pest insects. researchgate.net This information is crucial for making informed decisions about the timing and necessity of control measures. For example, traps baited with synthetic pheromones of the fall armyworm, containing (Z)-9-tetradecenyl acetate and other components, are used to monitor male moth populations. dost.gov.ph Similarly, pheromone traps are used to monitor the soybean podborer, Matsumuraeses falcana, using a mixture of (E)-8-dodecenyl acetate, (E,E)-8,10-dodecadienyl acetate, and (E,Z)-7,9-dodecadienyl acetate. researchgate.net

The design of the trap and the type of lure can significantly affect trapping efficiency. dost.gov.ph For the soybean looper, universal moth traps were found to have a higher capture rate than delta traps when using lures containing (Z)-7-dodecenyl acetate. bioone.org

Efficacy of Mating Disruption Techniques Using Dodecenyl Acetates

Mating disruption is a pest control technique that involves releasing large amounts of synthetic sex pheromone into the environment to interfere with the ability of males to locate females. fmach.it This leads to a reduction in mating and, consequently, a decrease in the pest population.

This technique has been successfully used to control various moth pests. For the cabbage looper, Trichoplusia ni, the deployment of evaporators releasing cis-7-dodecenyl acetate resulted in over 95% disruption of communication. fmach.it Mating disruption is also a key strategy for managing the plum fruit moth, Grapholita funebrana, which uses a blend of (Z)-8-dodecenyl acetate and (E)-8-dodecenyl acetate as its sex pheromone. mdpi.com Studies have shown that mating disruption can significantly reduce male moth captures in treated plots compared to untreated ones. mdpi.com

Aerosol delivery systems are a more recent development in mating disruption technology. fmach.it They can be programmed to release pheromones at specific times when the target pest is active, potentially overcoming some of the drawbacks of passive dispensers. fmach.it

Below is an interactive table summarizing the application of dodecenyl acetates in IPM.

| Application | Target Pest(s) | Pheromone Component(s) Used | Key Findings |

| Monitoring | Fall Armyworm (Spodoptera frugiperda) | (Z)-9-Tetradecenyl acetate, (Z)-7-Dodecenyl acetate, (Z)-9-Dodecenyl acetate | Delta traps baited with specific commercial lures showed high efficacy in capturing male moths. dost.gov.ph |

| Monitoring | Soybean Looper (Chrysodeixis includens) | (Z)-7-Dodecenyl acetate | Universal moth traps had a higher capture rate than delta traps. bioone.org |

| Monitoring | Soybean Podborer (Matsumuraeses falcana) | (E)-8-Dodecenyl acetate, (E,E)-8,10-Dodecadienyl acetate, (E,Z)-7,9-Dodecadienyl acetate | A three-component mixture was effective for monitoring male moths. researchgate.net |

| Mating Disruption | Cabbage Looper (Trichoplusia ni) | cis-7-Dodecenyl acetate | Achieved >95% disruption of communication in field trials. fmach.it |

| Mating Disruption | Plum Fruit Moth (Grapholita funebrana) | (Z)-8-Dodecenyl acetate, (E)-8-Dodecenyl acetate | Significantly reduced male captures and fruit damage in treated orchards. mdpi.com |

| Mating Disruption | Grape Berry Moth (Paralobesia viteana) | Isomate GBM® Plus dispensers | Application at 500 units/hectare reduced moth trap catches by 96%. canada.ca |

Other Investigated Biological Activities of Related Alcohols and Esters

Beyond their roles in chemical synthesis and as signaling molecules, long-chain unsaturated alcohols and their ester derivatives are subjects of research for other potential biological functions. Scientific investigations have explored the antimicrobial and antioxidant properties of various long-chain alcohols and esters, revealing that their efficacy is often closely linked to their molecular structure, particularly the length of the carbon chain.

Studies on Antimicrobial and Antioxidant Properties of Long-Chain Alcohols and Esters

Research into the biological activities of long-chain alcohols and esters has uncovered significant antimicrobial and antioxidant potential, which is highly dependent on their chemical structures.

Antimicrobial Research Findings

The antimicrobial effects of long-chain alcohols and their esters are largely determined by the length of their alkyl chains and the balance between their hydrophobic and hydrophilic components. nih.govnih.govnih.govdtic.mil

Studies focusing on straight-chain alcohols have shown that their antibacterial activity varies with the carbon chain length. nih.govnih.gov For instance, 1-dodecanol (B7769020) (a saturated C12 alcohol) demonstrates some of the highest antibacterial activity among tested long-chain fatty alcohols against the Gram-positive bacterium Staphylococcus aureus. nih.govresearchgate.net Interestingly, unlike the shorter C9 to C11 alcohols which are bactericidal and cause membrane damage, the mode of action for 1-dodecanol and 1-tridecanol (B166897) does not appear to involve membrane disruption. nih.govresearchgate.net This suggests that the length of the aliphatic carbon chain determines not only the level of antibacterial activity but also the mechanism by which it acts. nih.govresearchgate.net The essential oil of Etlingera elatior, which contains 1-dodecanol as a major component (25.84%), has also shown activity against S. aureus, with 1-dodecanol itself having a minimum bactericidal concentration of 62 µg/mL. scilit.com

Esterification of alcohols can modify their antimicrobial properties. Esters of fatty acids with 6 to 18 carbons, such as glycerol (B35011) laurate (a C12 ester), exhibit significant antibacterial, anti-yeast, and antimold activity. nih.gov Similarly, lauroyl esters of sugars like sucrose (B13894) and maltose (B56501) have shown notable activity against Gram-positive bacteria. plos.org However, the relationship is not always linear. In a study on alkyl ferulic acid esters, antibacterial activity was found to increase after esterification but then decrease as the alkyl chain became longer. frontiersin.org Hexyl ferulate (C6) showed the best activity against E. coli and P. aeruginosa, while lauryl ferulate (C12) was less effective. frontiersin.org In other systems, C12 ester derivatives have been found to be the most potent antimicrobial agents compared to other homologues. mdpi.comcore.ac.uk Generally, these ester compounds are more effective against Gram-positive than Gram-negative bacteria. plos.orgnih.gov

Interactive Data Table: Antimicrobial Activity of Selected Long-Chain Alcohols and Esters

| Compound/Derivative Series | Target Microorganism | Chain Length (Carbons) | Observed Activity/Finding | Citations |

| 1-Alkanols | Staphylococcus aureus | C12, C13 | Highest antibacterial activity among those tested; no membrane damage. | researchgate.net, nih.gov |

| 1-Alkanols | Staphylococcus aureus | C9, C10, C11 | Bactericidal activity with membrane damage. | researchgate.net, nih.gov |

| Alkyl Ferulic Acid Esters | P. aeruginosa, E. coli | C6 | Best antibacterial activity in the series. | frontiersin.org |

| Alkyl Ferulic Acid Esters | P. aeruginosa, E. coli | C12 | Less active than C6 ester. | frontiersin.org |

| Glycerol Esters | Gram-positive bacteria | C12 | Significant antibacterial activity. | nih.gov |

| Disaccharide Esters | Staphylococcus aureus | C12 | Lauroyl monoesters showed the best antimicrobial activities among medium-chain esters. | plos.org |

| Tyrosyl Esters | S. aureus, B. cereus | C8, C10, C12 | Remarkable antimicrobial activity. | nih.gov |

Antioxidant Research Findings

The esterification of phenolic compounds, which are known antioxidants, with long-chain alcohols is a common strategy to increase their solubility in non-polar environments like fats and oils. mdpi.com This structural modification can significantly influence their antioxidant capacity. The length of the alkyl chain in these esters plays a crucial role, often resulting in a non-linear relationship with antioxidant activity known as the "cut-off effect." acs.org

One study on ferulic acid alkyl esters found that in a rat liver microsome model, the dodecyl (C12) ester was the most effective antioxidant, showing a 50% inhibitory concentration (IC50) of 11.03 μM. This was significantly more potent than ferulic acid itself (IC50 = 243.84 μM). This enhanced activity is thought to be due to a more favorable orientation of the molecule within the membrane, allowing the active phenolic group to better scavenge radicals.

Conversely, many studies report a "cut-off effect" where antioxidant activity peaks with medium-length alkyl chains and then declines. For example, studies on hydroxytyrosyl esters showed that activity progressively drops for esters with chains longer than eight carbons, including C10 and C12 derivatives. acs.orgnih.gov Similar trends have been observed for esters of caffeic acid, where derivatives with longer chains show diminished antioxidant activity. mdpi.com In some emulsified systems, however, a C12 rutin (B1680289) ester was found to be the most efficient antioxidant. mdpi.com These findings highlight that the optimal chain length for antioxidant activity is highly dependent on the specific phenolic compound, the chemical environment (e.g., bulk oil, emulsion, biological membrane), and the assay used. acs.orgnih.gov

Interactive Data Table: Antioxidant Activity of Selected Long-Chain Alcohol Esters

| Compound/Derivative Series | Assay/System | Optimal Chain Length | Key Finding | Citations |

| Ferulic Acid Alkyl Esters | Rat Liver Microsomes | C12 | Most effective antioxidant in the series (IC50 = 11.03 μM). | |

| Hydroxytyrosyl Esters | Cellular & Liposome Models | C4-C8 | "Cut-off effect" observed; activity decreases for chains longer than C8. | acs.org, nih.gov |

| Caffeic Acid Alkyl Esters | DPPH Assay | Shorter Chains | Antioxidant activity was weaker than the parent caffeic acid. | mdpi.com |

| Rutin Esters | Fish oil-enriched milk emulsion | C12 | C12 ester was the most efficient antioxidant in this system. | mdpi.com |

| Cinnamic/Cumaric Acid Esters | Aqueous Buffer | Parent Acid | C10 esters showed lower scavenger capacity than the parent acids. | mdpi.com |

Analytical Methodologies for the Characterization and Quantification of 9 Dodecyn 1 Ol and Its Research Intermediates

Chromatographic Techniques for Separation and Identification

Chromatography is indispensable for separating 9-dodecyn-1-ol from reaction mixtures, identifying impurities, and isolating specific isomers of its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Profiling and Purity Assessment

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. It is routinely used to assess the purity of a sample, identify byproducts from a synthesis, and quantify the compound in various matrices. The method separates compounds based on their boiling points and interaction with the stationary phase of the GC column, after which the mass spectrometer fragments the molecules and provides a mass spectrum that acts as a molecular fingerprint.

For this compound, the Kovats retention index, a relative measure of retention time, has been experimentally determined to be 1543 on a semi-standard non-polar column. covachem.com In practice, GC-MS analysis involves optimizing parameters such as oven temperature, carrier gas flow rate, and injector temperature to achieve good separation and peak shape. rsc.org For trace analysis, such as detecting pheromone components in environmental samples, headspace sampling can be combined with GC-MS to achieve very low detection limits, in the range of nanograms per kilogram (ng/Kg). fujifilm.com

Table 1: Typical GC-MS Parameters for Long-Chain Alcohol Analysis

| Parameter | Typical Value/Setting | Purpose |

| Column | Polar Capillary Column (e.g., Stabilwax) or Non-Polar (e.g., VF-1ms) | Separates compounds based on polarity and boiling point. scirp.orgcore.ac.uk |

| Carrier Gas | Helium or Nitrogen | Transports the sample through the column. rsc.orgscirp.org |

| Flow Rate | 1 mL/min | Affects separation efficiency and analysis time. rsc.org |

| Injection Mode | Splitless | Maximizes the amount of analyte reaching the column for trace analysis. rsc.org |

| Injector Temp. | 200–300 °C | Ensures rapid volatilization of the sample. rsc.orgscirp.org |

| Oven Program | Initial hold (e.g., 100°C for 2 min), then ramp (e.g., 15°C/min to 220°C) | Controls the separation by managing the volatility of compounds. core.ac.uk |

| MS Detector | Electron Impact (EI) Ionization | Fragments the analyte to produce a characteristic mass spectrum for identification. scirp.org |

| Mass Scan Range | 40–700 amu | Defines the range of mass-to-charge ratios detected. rsc.org |

| MS Library | NIST | Used to match the experimental mass spectrum with known compounds for identification. rsc.org |

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation and Purification

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the purification and analysis of compounds that are not sufficiently volatile for GC or when stereoisomers need to be separated. While this compound itself is achiral, its reaction products often include stereoisomers, such as the (Z) and (E) isomers of dodecenol derivatives.

Reverse-phase (RP) HPLC is commonly used for these separations. Current time information in Los Angeles, CA, US. In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation of closely related compounds, like geometric isomers, can be achieved by carefully selecting the column and mobile phase composition. Current time information in Los Angeles, CA, US. For preparative applications, HPLC can be scaled up to isolate larger quantities of a purified compound or specific isomer from a reaction mixture. Current time information in Los Angeles, CA, US.

Table 2: Example HPLC Conditions for Separation of Related Dodecenol Derivatives

| Parameter | Setting/Description | Purpose |

| Column | Reverse-Phase (e.g., C18) | Separates analytes based on hydrophobicity. Current time information in Los Angeles, CA, US. |

| Mobile Phase | Acetonitrile/Water mixture | The ratio is adjusted to control the elution and separation of compounds. core.ac.ukCurrent time information in Los Angeles, CA, US. |

| Modifier | Phosphoric acid or Formic acid | Improves peak shape and is compatible with Mass Spectrometry (MS) detection when using formic acid. Current time information in Los Angeles, CA, US. |

| Detection | UV Detector (e.g., 225 or 280 nm) | Detects compounds that absorb UV light. core.ac.uk |

| Flow Rate | 1.4–4 mL/min | Controls the speed of the separation. core.ac.uk |

| Mode | Isocratic or Gradient Elution | Isocratic uses a constant mobile phase composition, while gradient changes the composition during the run to improve separation of complex mixtures. core.ac.uk |

Spectroscopic Characterization Methods in Synthetic and Analytical Research

Spectroscopy is vital for confirming the molecular structure of this compound and its intermediates. Each method provides unique information about the molecule's functional groups and atomic connectivity.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring its interaction with electromagnetic radiation. For this compound, these techniques are essential for confirming the presence of the key hydroxyl (–OH) and alkyne (C≡C) groups. covachem.com The hydroxyl group exhibits a characteristic broad absorption band in the IR spectrum, while the carbon-carbon triple bond shows a weaker but sharp absorption. Raman spectroscopy is particularly sensitive to the non-polar C≡C bond, providing a complementary signal. covachem.com Spectra for this compound have been recorded using both Attenuated Total Reflectance (ATR) IR and FT-Raman techniques. covachem.com

Table 3: Key Spectroscopic Bands for this compound

| Functional Group | Technique | Characteristic Wavenumber (cm⁻¹) | Description |

| Hydroxyl (O–H) | IR | ~3200–3600 | Broad stretching vibration, indicative of the alcohol group. |

| Alkyne (C≡C) | IR | ~2100–2260 | Weak, sharp stretching vibration for the internal triple bond. |

| Alkyne (C≡C) | Raman | ~2100–2260 | Strong, sharp stretching vibration, highly characteristic in Raman. |

| sp³ C–H | IR/Raman | ~2850–3000 | Stretching vibrations for the aliphatic methylene (B1212753) chain. |

| C–O | IR | ~1050–1150 | Stretching vibration for the primary alcohol C-O bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for complete structural elucidation. Both ¹H NMR and ¹³C NMR are used to map the carbon-hydrogen framework of a molecule.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to one another. For this compound, one would expect to see distinct signals for the terminal methyl group protons, the protons on the carbons adjacent to the alkyne, the protons on the carbon bearing the hydroxyl group, and the overlapping signals from the long methylene chain.

¹³C NMR provides a count of the unique carbon atoms in the molecule. It is particularly useful for identifying the carbons of the alkyne group and for distinguishing between isomers in derivatives. For example, the chemical shifts of the allylic carbons in dodecenol intermediates allow for clear differentiation between E and Z isomers. rsc.org

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom(s) | Technique | Predicted Chemical Shift (ppm) | Notes |

| CH₃ -CH₂-C≡C– | ¹H NMR | ~1.0 | Triplet, protons of the terminal methyl group. |

| –C≡C-CH₂ – | ¹H NMR | ~2.1 | Multiplet, protons adjacent (propargylic) to the alkyne. |

| –CH₂ -OH | ¹H NMR | ~3.6 | Triplet, protons on the carbon attached to the hydroxyl group. |

| –CH₂-OH | ¹H NMR | Variable | Singlet (broad), proton of the hydroxyl group; position is solvent-dependent. |

| –(CH₂ )₆– | ¹H NMR | ~1.3–1.6 | Broad multiplet, overlapping signals from the central methylene chain. |

| C H₃– | ¹³C NMR | ~14 | Terminal methyl carbon. |

| –C H₂-OH | ¹³C NMR | ~62 | Carbon bearing the hydroxyl group. |

| –C ≡C – | ¹³C NMR | ~80 | sp-hybridized carbons of the internal alkyne. |

| Alkane Chain (–C H₂–) | ¹³C NMR | ~25–33 | Carbons of the long methylene chain. |

Derivatization Strategies for Enhanced Analytical Detection and Resolution

Chemical derivatization is the process of modifying an analyte to create a new compound with properties that are more suitable for a specific analytical method. nih.gov For this compound, derivatization targets the polar hydroxyl group to improve its analysis by gas chromatography. The primary goals are to increase volatility and thermal stability, reduce polarity to improve peak shape, and enhance detector response. wikipedia.orgnih.gov

The most common strategies for derivatizing alcohols are silylation and acylation. phoenix-sci.comchemcoplus.co.jp

Silylation: This involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. chemcoplus.co.jp This reaction significantly reduces hydrogen bonding, making the resulting TMS ether more volatile and less likely to adsorb to active sites in the GC system. wikipedia.org Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylsilylimidazole (TMSI). chemcoplus.co.jp The reaction is often catalyzed by the addition of a small amount of Trimethylchlorosilane (TMCS). phoenix-sci.com

Acylation: This method involves reacting the alcohol with a perfluorinated anhydride (B1165640), such as trifluoroacetic anhydride (TFAA). gcms.czcovachem.com The resulting trifluoroacetate (B77799) ester is highly volatile and gives a very strong signal with an Electron Capture Detector (ECD), enabling trace-level analysis. gcms.czcovachem.com This is particularly useful in pheromone research where analytes are often present in minute quantities.

Table 5: Common Derivatization Reagents for Alcohols in GC Analysis

| Reagent Class | Reagent Name | Abbreviation | Derivative Formed | Key Advantages |

| Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) Ether | Highly reactive, versatile, volatile byproducts. chemcoplus.co.jp |

| Trimethylsilylimidazole | TMSI | Trimethylsilyl (TMS) Ether | Strongest hydroxyl silylator, excellent for hindered alcohols. chemcoplus.co.jp | |

| Acylating Agents | Trifluoroacetic Anhydride | TFAA | Trifluoroacetate Ester | Forms stable, volatile derivatives; excellent for ECD detection. gcms.czcovachem.com |

| Pentafluoropropionic Anhydride | PFPA | Pentafluoropropionate Ester | Similar to TFAA, provides high sensitivity with ECD. gcms.cz | |

| Heptafluorobutyrylimidazole | HFBI | Heptafluorobutyrate Ester | Byproducts are not acidic, reducing column degradation. researchgate.net |

Future Research Perspectives and Emerging Directions for 9 Dodecyn 1 Ol

Exploration of Novel and Sustainable Synthetic Pathways for 9-Dodecyn-1-ol and its Advanced Analogs

The demand for greener and more efficient chemical syntheses is driving research into novel pathways for producing this compound and its derivatives. Traditional multi-step syntheses are often resource-intensive, prompting a shift towards more sustainable alternatives.

Future efforts will likely concentrate on several key areas:

Biocatalysis and Metabolic Engineering : A highly promising frontier is the use of engineered biological systems for production. Metabolic engineering of oilseed plants, such as Camelina sativa, has already been successful in producing related pheromone precursors like (E)-9-dodecenoic acid. rsc.org This was achieved by introducing a specific fatty acyl-ACP thioesterase and a desaturase gene to modify the plant's fatty acid profile. rsc.org Similar strategies could be adapted to produce this compound directly in microbial or plant-based "factories," offering a renewable and scalable production route. asm.orgnih.govlbl.govmdpi.com The use of isolated enzymes, such as lipases for esterification or amine dehydrogenases for creating related functional groups, represents another green chemistry approach to synthesizing advanced analogs. frontiersin.orgmdpi.comnih.gov

Advanced Catalytic Methods : Innovations in chemical catalysis are set to refine the synthesis of alkynols. The "alkyne zipper" reaction, a base-catalyzed isomerization that can reposition a triple bond along a carbon chain, is a powerful tool for creating a variety of alkynol isomers from a single precursor like this compound. Further research into catalysts for this reaction could enhance its efficiency and selectivity. Additionally, recent advancements in the stereodivergent functionalization of alkynes using novel cobalt, nickel, and palladium catalysts will enable the precise synthesis of specific alkene isomers from alkynol precursors. rsc.org Sustainable strategies, such as using water as a hydrogen source or developing recyclable catalysts, are key goals in this area. rsc.org

Flow Chemistry and Solid-Phase Synthesis : Continuous flow chemistry offers improved safety, efficiency, and scalability over traditional batch processing. Adapting the synthesis of this compound to flow reactors could streamline production. Similarly, solid-phase synthesis, where reactions are carried out on a polymer support, can simplify purification and reduce solvent waste, as has been demonstrated for related long-chain alkynols. mdpi.com

The following table summarizes potential sustainable synthetic strategies:

Advanced Mechanistic Studies in Pheromone Biosynthesis Leveraging Alkynol Precursors and Metabolic Engineering

While it is known that long-chain alcohols are precursors to many insect pheromones, the precise enzymatic machinery that modifies them is often not fully understood. This compound and its isotopically labeled analogs are ideal probes for elucidating these complex biosynthetic pathways.

Future research will likely involve:

Tracing Metabolic Fates : Introducing deuterium-labeled this compound to insect pheromone glands will allow researchers to trace its conversion into final pheromone components. mdpi.com By analyzing the labeled products using techniques like gas chromatography-mass spectrometry (GC-MS), it is possible to identify the sequence of enzymatic reactions, such as desaturation, chain-shortening, reduction, and acetylation. mdpi.com

Identifying Key Enzymes : Once the metabolic steps are mapped, transcriptomic and proteomic analyses of pheromone glands can help identify the specific enzymes responsible (e.g., desaturases, reductases, acetyltransferases). The function of candidate genes can be confirmed through expression in heterologous systems (like yeast or insect cell lines) or by using gene-silencing techniques like RNA interference (RNAi) in the target insect. nih.gov

Metabolic Engineering for Pathway Reconstruction : A powerful emerging approach is to reconstruct the entire pheromone biosynthetic pathway in a heterologous host, such as the yeast Saccharomyces cerevisiae or plants like Nicotiana benthamiana. lbl.govmdpi.com By introducing a combination of genes encoding the required enzymes, these organisms can be engineered to produce the final pheromone from a simple precursor. This not only confirms the function of the enzymes but also provides a sustainable production platform. rsc.org

Development of Next-Generation Biologically Active Compounds Based on the Dodecynol Scaffold for Diverse Applications

The structural backbone of this compound, a 12-carbon chain with a terminal alcohol and an internal alkyne, is a versatile scaffold for creating new molecules with diverse biological activities. Research is expanding to explore applications beyond insect chemical ecology.

Emerging directions include:

Pharmaceutical and Agrochemical Leads : The dodecynol scaffold can serve as a starting point for synthesizing novel compounds for drug discovery and crop protection. For instance, this compound is a known synthetic precursor to cytotoxic metabolites originally found in marine sponges, demonstrating its potential in developing anticancer agents. rsc.org By creating libraries of dodecynol derivatives through combinatorial chemistry, researchers can screen for a wide range of activities, including antibacterial, antifungal, and antiviral properties. nih.gov

Advanced Materials and Green Chemicals : The functional groups of this compound make it a candidate for developing new materials. Its fatty alcohol structure suggests potential use in creating biodegradable lubricants and surfactants. nih.gov These "green" chemicals could replace petroleum-based products in various applications, from drug delivery systems to nanoparticle synthesis. nih.gov The alkyne group also allows for "click chemistry" reactions, enabling it to be easily incorporated into polymers and other materials to modify their properties. pnas.org

The table below illustrates the potential for scaffold diversification:

Integration of Computational Chemistry and Chemoinformatics in Structure-Activity Relationship and Biosynthesis Research

Computational approaches are becoming indispensable for accelerating research and reducing the experimental costs associated with discovering and optimizing new molecules.

Future research on this compound will greatly benefit from:

Quantitative Structure-Activity Relationship (QSAR) Modeling : QSAR studies establish mathematical relationships between the chemical structure of a molecule and its biological activity. nih.govnih.gov For this compound analogs, QSAR models can be built to predict pheromonal activity, helping to design more potent and selective attractants or disruptants for pest management. anr.frslideshare.net These models use calculated molecular descriptors (e.g., shape, electronic properties, lipophilicity) to forecast the activity of virtual, yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.govnih.gov

Molecular Docking and Simulation : To understand how pheromones interact with their biological targets, computational docking can be used to simulate the binding of this compound and its analogs to insect odorant-binding proteins (OBPs) or olfactory receptors (ORs). mdpi.commpg.denih.gov These simulations can predict the binding affinity and identify key amino acid residues involved in the interaction, providing insights for designing analogs with improved binding. mdpi.com This is particularly valuable for understanding the basis of olfactory specificity.

Chemoinformatics and Virtual Screening : As large libraries of dodecynol-based compounds are designed and tested, chemoinformatics tools will be essential for managing and analyzing the resulting data. nih.gov Virtual screening of large compound databases against a modeled protein target can rapidly identify potential hits for a desired biological activity. nih.govanr.fr Furthermore, generative models based on artificial intelligence can design entirely new molecular structures that are optimized for specific properties, pushing the boundaries of what is possible with the dodecynol scaffold.

Q & A

Q. What are the recommended methods for synthesizing 9-Dodecyn-1-ol, and how can purity be verified?

Synthesis typically involves alkynylation of a terminal alkyne precursor, followed by hydroxylation. A common approach is the hydration of 1-dodecyne using mercury(II)-catalyzed reactions or transition-metal-mediated protocols. Purity verification requires gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and absence of side products . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, with characteristic peaks for the terminal alkyne (δ ~1.9–2.1 ppm) and hydroxyl group (δ ~1.5–2.0 ppm) .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Storage : Keep in a cool, dry place away from oxidizers and ignition sources.

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose of as hazardous waste .

Q. How should researchers characterize the physical properties of this compound?

Key properties include:

- Boiling Point : Estimated via differential scanning calorimetry (DSC).

- Solubility : Test in polar (e.g., ethanol) and nonpolar solvents (e.g., hexane) using UV-Vis spectroscopy.

- Density/Refractive Index : Measure using a densitometer or refractometer. Cross-reference data with PubChem or CAS entries to validate results .

Advanced Research Questions

Q. How can this compound be utilized in click chemistry applications?

The terminal alkyne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages. This is critical in bioconjugation for attaching fluorescent tags or drug molecules. Optimize reaction conditions (e.g., Cu(I) catalyst concentration, solvent polarity) to minimize side reactions .

Q. What role does this compound play in PROTAC (Proteolysis-Targeting Chimera) synthesis?

As a linker, it connects E3 ligase ligands to target protein binders. The hydroxyl group facilitates functionalization via esterification or etherification. Ensure the linker length and hydrophobicity align with the target protein’s cellular localization .

Q. How can contradictions in reported spectral data for this compound be resolved?

Q. What are the ecological implications of this compound, and how can its environmental impact be assessed?

Conduct acute toxicity assays using Daphnia magna or algae to determine LC₅₀ values. For biodegradability, perform OECD 301 tests (e.g., closed bottle test). Model soil mobility using HPLC retention times and logP values .

Methodological Resources

- Synthesis Protocols : Refer to Beilstein Journal of Organic Chemistry guidelines for reproducible experimental descriptions .

- Data Reporting : Include raw spectral data (e.g., NMR peak lists) in supplementary materials to enhance transparency .

- Safety Compliance : Align handling practices with EPA and REACH regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.